1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole
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Overview
Description
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the first position and a prop-2-yn-1-yl group at the fifth position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which offer high selectivity and yield .
Industrial production of this compound typically involves optimizing these synthetic routes to ensure scalability and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with palladium catalyst). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-3-(prop-2-yn-1-yl)-1H-pyrazole: Differing in the position of the prop-2-yn-1-yl group, this compound exhibits different reactivity and biological activity.
1-Methyl-5-(prop-2-yn-1-yl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, leading to distinct chemical and biological properties.
1-Methyl-5-(prop-2-yn-1-yl)-1H-triazole:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H8N2 |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
1-methyl-5-prop-2-ynylpyrazole |
InChI |
InChI=1S/C7H8N2/c1-3-4-7-5-6-8-9(7)2/h1,5-6H,4H2,2H3 |
InChI Key |
NUSMHLUJMCISFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CC#C |
Origin of Product |
United States |
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